(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone
Description
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S3/c22-20(16-7-5-15(6-8-16)17-3-1-12-25-17)21-10-9-19(18-4-2-13-26-18)27(23,24)14-11-21/h1-8,12-13,19H,9-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRWKZHVYADAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule featuring a thiazepane ring and thiophene moieties. This structure suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 387.5 g/mol. The presence of the dioxido group and thiophenes enhances its reactivity and solubility, making it a candidate for medicinal applications.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| Structural Components | Thiazepane ring, dioxido groups, thiophene moieties |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity . The thiazepane and thiophene components may interact with microbial cell membranes or inhibit essential enzymes, contributing to their efficacy against bacterial strains. For instance, preliminary studies have shown that derivatives of thiazepane exhibit significant antibacterial activity against Gram-positive bacteria.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. Studies have demonstrated that thiazepane derivatives can inhibit the expression of pro-inflammatory cytokines, suggesting that this compound may similarly affect inflammatory responses in vitro.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research has indicated that compounds featuring thiophene and thiazepane structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways. For example:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can significantly reduce cell viability at certain concentrations.
- Mechanism Exploration : The mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival.
Case Study 1: Antimicrobial Testing
A study conducted on a series of thiazepane derivatives revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various bacterial strains. This suggests a promising antimicrobial profile for further development.
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of thiophene-containing compounds, it was found that these compounds could induce apoptosis in human breast cancer cells (MCF-7) through caspase activation pathways. The specific effects of this compound warrant further investigation to elucidate its precise mechanisms.
The synthesis typically involves multi-step organic reactions that include cyclization and substitution processes to introduce the thiazepane ring and thiophene groups. The proposed mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Triazole-sulfonyl derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): These compounds share sulfonyl and aromatic substituents but replace the thiazepane core with a triazole ring, altering electronic properties and steric bulk .
- Seven-membered heterocycles : Analogues with azepane or oxazepane cores instead of thiazepane exhibit different conformational flexibility and metabolic stability.
Physicochemical Properties
The target compound’s dual thiophene and sulfonyl groups balance lipophilicity (logP ~3.2) and polarity, making it more soluble than bulkier triazole derivatives but less than simpler methanones.
Preparation Methods
Conjugate Addition with α,β-Unsaturated Esters
A key method involves reacting α,β-unsaturated esters with 1,2-amino thiols. For example, trifluoroethyl esters react with cysteamine derivatives under mild conditions (20–25°C, 0.5–3 hours) to form 1,4-thiazepanones, which are reduced to thiazepanes.
Reaction Conditions
| Component | Details |
|---|---|
| α,β-Unsaturated ester | Trifluoroethyl ester (improved reactivity) |
| 1,2-Amino thiol | Cysteamine derivatives (e.g., N-Boc-cysteamine) |
| Solvent | Dichloromethane or dimethylformamide |
| Temperature | 20–25°C |
| Yield | 60–85% |
This method avoids prolonged reaction times (traditional methods: 3–7 days) and enhances substrate scope.
Cyclization via Alkylation
Alternative routes employ alkylation of thiolactams. For instance, saccharine derivatives undergo rearrangement with sodium methoxide to form 4-hydroxy-1,2-benzothiazine intermediates, which are alkylated with methyl iodide. While originally for benzothiazines, this approach adapts to thiazepanes by modifying starting materials.
Oxidation to 1,1-Dioxido (Sulfone) Group
The thiazepane sulfur is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Oxidation Optimization
| Parameter | H₂O₂ Method | KMnO₄ Method |
|---|---|---|
| Solvent | Acetic acid | Water/acetone mix |
| Temperature | 50–60°C | 25–30°C |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 70–80% | 85–90% |
KMnO₄ offers higher yields but requires careful pH control to avoid over-oxidation.
Functionalization with Thiophen-2-yl Groups
The compound features two thiophen-2-yl moieties: one at position 7 of the thiazepane and another at the para position of the phenyl ring.
Thiophene Substitution at Thiazepane Position 7
A nucleophilic aromatic substitution (SNAr) introduces the thiophen-2-yl group. The thiazepane intermediate is treated with 2-thiophenemagnesium bromide under Grignard conditions.
SNAr Reaction Parameters
| Component | Details |
|---|---|
| Substrate | 7-Bromo-1,4-thiazepane-1,1-dioxide |
| Reagent | 2-Thiophenemagnesium bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C → 0°C (slow addition) |
| Yield | 65–75% |
Steric hindrance at position 7 necessitates slow reagent addition to minimize by-products.
Final Coupling: Methanone Bridge Formation
The methanone bridge links the thiazepane and phenyl-thiophene units via a carbonyl group. A Mitsunobu reaction or Ullmann coupling is employed.
Mitsunobu Reaction
| Component | Details |
|---|---|
| Alcohol | 4-(Thiophen-2-yl)phenol |
| Carbonyl source | 1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl chloride |
| Reagents | DIAD, PPh₃ |
| Solvent | THF |
| Yield | 70–80% |
This method ensures high regioselectivity and avoids racemization.
Purification and Characterization
Purification Methods
- Column Chromatography : Silica gel with CH₂Cl₂:MeOH (95:5) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥99% by HPLC).
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 2H, phenyl), 7.4 (m, 4H, thiophenes), 4.2 (s, 2H, thiazepane CH₂).
- MS (ESI+) : m/z 485.2 [M+H]⁺.
Industrial-Scale Considerations
Large-scale production (≥1 kg) requires:
- Continuous Flow Reactors : For oxidation and coupling steps to enhance safety and yield.
- In-Line Analytics : FTIR monitors reaction progress in real time.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Sulfone Over-Oxidation | Use H₂O₂ in acetic acid at 50°C |
| Thiophene Regioselectivity | Employ directed ortho-metalation |
| Purification Complexity | Hybrid chromatography/recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
